1-(2-Bromo-1-propoxyethyl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene is a chemical compound with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a propoxyethyl group, which is further connected to a methyl-substituted benzene ring. It is commonly used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzene with 2-bromo-1-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .
Analyse Chemischer Reaktionen
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and propoxyethyl group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical processes by interacting with enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-1-propoxyethyl)-3-methylbenzene can be compared with similar compounds such as:
1-(2-Bromo-1-propoxyethyl)-2-methylbenzene: Differing only in the position of the methyl group on the benzene ring.
1-Bromo-3-(2-bromo-1-propoxyethyl)benzene: Contains an additional bromine atom on the benzene ring.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their molecular structures.
Eigenschaften
Molekularformel |
C12H17BrO |
---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
1-(2-bromo-1-propoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-3-7-14-12(9-13)11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3 |
InChI-Schlüssel |
JGRSWMOTPRDWQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(CBr)C1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.